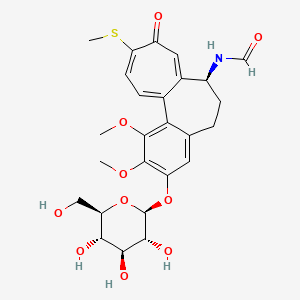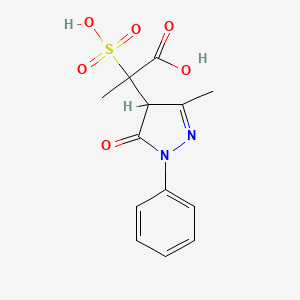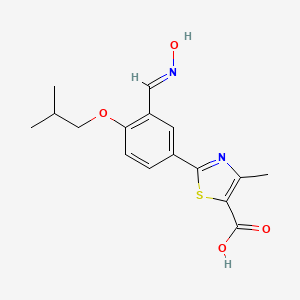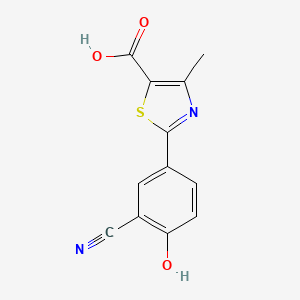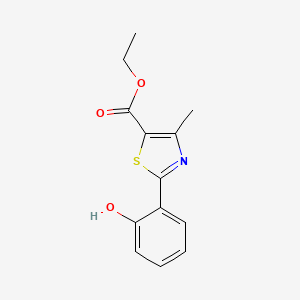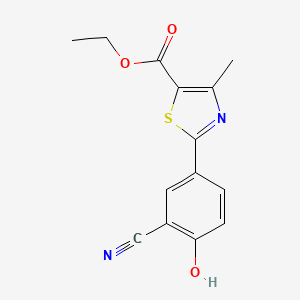
Ipratropium Bromide Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipratropium Bromide Impurity E is used in Ipratropium Bromide impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Ipratropium Bromide and its related formulations .
Synthesis Analysis
A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances . The separation was performed on a waters HPLC ZORBAX Eclipse XDB- C8 column (150 x 4.6 mm, 3.5 μm). The gradient method used mobile phases containing methanol, acetonitrile, trifluoroacetic acid (TFA), water .
Molecular Structure Analysis
The molecular formula of Ipratropium Bromide Impurity E is C19H27NO3 . The molecular weight is 317.42 .
Scientific Research Applications
Analytical Characterization and Stability Indications
Analytical Separation and Characterisation of Degradation Products : A study developed a precise LC-MS/MS method for quantitatively determining impurities and degradation products of Ipratropium Bromide in pharmaceutical formulations. This method, validated according to ICH guidelines, underscores the importance of identifying impurity profiles for ensuring drug stability and efficacy Rasheed & Ahmed, 2017.
Pharmacodynamic Evaluation
Characterization and Pharmacodynamic Evaluation : Research focused on generating respirable particles of Ipratropium Bromide to achieve sustained-release properties, highlighting the innovative approaches in drug delivery systems. This study demonstrates the potential for enhancing therapeutic outcomes through engineered drug particles Taylor, Hickey, & VanOort, 2006.
Spectrophotometric and Potentiometric Analysis
Determination Using Spectrophotometric Methods : This study presented sensitive spectrophotometric methods for determining Ipratropium Bromide in pharmaceutical products, showcasing the critical role of analytical chemistry in quality control and assurance processes Hassan, 2000.
Potentiometric Determination Using PVC Membrane Electrode : A novel approach utilizing a PVC membrane electrode for the potentiometric determination of Ipratropium Bromide, emphasizing the need for innovative analytical techniques in the pharmaceutical industry Hassouna & Elsuccary, 2008.
Pulmonary Drug Delivery Systems
Engineered Particles for Inhalation : The development of sustained-release particles through a PLA spray coating approach and their pharmacodynamic evaluation in guinea pigs illustrate the advancement in pulmonary drug delivery systems. This research provides insight into the potential for improving drug administration efficiency for respiratory diseases Taylor, Hickey, & VanOort, 2006.
Mechanism of Action
Target of Action
Ipratropium Bromide Impurity E, like Ipratropium, is an anticholinergic agent . Its primary targets are the muscarinic receptors , specifically the M3 receptors . These receptors play a crucial role in the contraction of smooth muscles, particularly in the bronchi of the lungs .
Mode of Action
Ipratropium Bromide Impurity E inhibits muscarinic receptors , leading to bronchial smooth muscle relaxation and bronchodilation . It achieves this by antagonizing the action of acetylcholine, the transmitter agent released from the vagus nerve . This interaction with its targets results in a reduction in acetylcholine-mediated vagal tone .
Biochemical Pathways
The inhibition of muscarinic receptors disrupts the normal biochemical pathways mediated by acetylcholine. This disruption leads to a decrease in bronchial smooth muscle tone, resulting in bronchodilation . The downstream effects include improved airflow and relief from symptoms related to bronchospasm in conditions like chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
Ipratropium Bromide Impurity E, similar to Ipratropium, is commonly administered through inhalation . This method allows the compound to produce a local effect without significant systemic absorption . Ipratropium has a short half-life of about 1.6 hours , suggesting that Ipratropium Bromide Impurity E may have similar ADME properties.
Result of Action
The primary result of Ipratropium Bromide Impurity E’s action is the relaxation of bronchial smooth muscles and bronchodilation . This leads to improved airflow and relief from symptoms related to bronchospasm in conditions like COPD .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ipratropium Bromide Impurity E involves the reaction of Ipratropium Bromide with a suitable reagent to introduce a specific impurity. The reaction conditions should be optimized to ensure high yield and purity of the impurity product.", "Starting Materials": [ "Ipratropium Bromide", "Suitable reagent" ], "Reaction": [ "Dissolve Ipratropium Bromide in a suitable solvent", "Add the suitable reagent to the solution", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction with a suitable quenching agent", "Isolate the impurity product by suitable purification techniques such as chromatography or crystallization", "Characterize the impurity product by suitable analytical techniques such as NMR, IR, and MS" ] } | |
CAS RN |
183626-76-8 |
Product Name |
Ipratropium Bromide Impurity E |
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)
